molecular formula C7H11ClN2O B8747747 (4-chloro-2-propyl-1H-imidazol-5-yl)methanol

(4-chloro-2-propyl-1H-imidazol-5-yl)methanol

Cat. No.: B8747747
M. Wt: 174.63 g/mol
InChI Key: MCJNWRRJGNVHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-2-propyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(4-chloro-2-propyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C7H11ClN2O/c1-2-3-6-9-5(4-11)7(8)10-6/h11H,2-4H2,1H3,(H,9,10)

InChI Key

MCJNWRRJGNVHPH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-5-{[(phenylmethyl)oxy]methyl}-2-propyl-1H-imidazole (1.72 g, 6.5 mmol) and methanesulfonic acid (16 mL, 247 mmol) in chloroform (36 mL) was stirred at RT for 1 h. The reaction mixture was poured into ice (˜70 g) and the solution was neutralized by addition of 5N NaOH until the pH was 10. The solution was extracted with methyl tert-butyl ether (2×60 mL) and then with n-butanol (3×40 mL). The combined n-butanol extracts were concentrated, washed with brine, and dried in vacuo to provide the title compound (0.927 g, 82%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.09 (br. s., 1H), 5.10 (br. s., 1H), 4.31 (s, 2H), 2.45-2.51 (m, 2H), 1.60 (sex, 2H), 0.87 (t, 3H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.